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Compound of Interest

Compound Name: Saxagliptin-13C,d2 (hydrochloride)
Cat. No.: B12399650
Get Quote

Executive Summary

Saxagliptin-13C,d2 hydrochloride is a highly specific stable isotope-labeled (SIL) internal
standard (IS) designed for the precise quantification of Saxagliptin in biological matrices using
LC-MS/MS. By incorporating one Carbon-13 (

C) and two Deuterium (

H or D) atoms, this compound provides a mass shift of +3 Da relative to the unlabeled drug.
This shift is sufficient to avoid isotopic interference (cross-talk) while maintaining
physicochemical properties nearly identical to the analyte, ensuring accurate correction for
matrix effects, extraction efficiency, and ionization variability.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

¢ Chemical Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-
azabicyclo[3.1.0]hexane-6-

C-6,6-d
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-3-carbonitrile, monohydrochloride.

e CAS Number: 2699827-95-5 (Generic for labeled form).
o Appearance: White to off-white solid.

e Solubility: Soluble in Methanol, DMSO, and Water.

Molecular Structure

The labeling pattern is critical for mass spectrometry method development. In the most
common commercial synthesis (e.g., Cayman Chemical, Alsachim), the stable isotopes are
located on the azabicyclo[3.1.0]hexane ring.

e Label Position:

o C: Position 6 of the azabicyclo ring (the bridgehead carbon).

o D

: The two protons attached to the C6 position are replaced by Deuterium.

Molecular Weight & Formula Analysis

The following data distinguishes the free base (active moiety) from the salt form (weighed

substance).

Unlabeled Saxagliptin o

Property Saxagliptin-13C,d2 (HCI)
(HCI)

Molecular Formula

Average MW (Salt) 351.87 g/mol 354.89 g/mol

Monoisotopic Mass (Free
315.1947 Da 318.2130 Da

Base)

Precursor lon 316.2 miz 319.2 miz
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Critical Note: When preparing stock solutions, you must use the Salt MW (354.89) to calculate

the concentration of the free base. Conversion Factor:

Part 2: Physicochemical Properties & Stability
Stability in Solution

Saxagliptin is known to undergo intramolecular cyclization to form a cyclic amidine metabolite
(cis-cyclic amidine) under stressed conditions.

o Storage: Store solid at -20°C under desiccated conditions.

e Solution Stability: Stock solutions in Methanol are stable for >1 month at -20°C. Avoid leaving
in aqueous buffers at room temperature for extended periods (>24 hours).

Isotopic Stability

The deuterium labels at the C6 position of the azabicyclo ring are non-exchangeable in protic
solvents. This offers a significant advantage over labels placed on heteroatoms (N-D or O-D),
which would exchange with the mobile phase and compromise the signal.

Part 3: Application in Bioanalysis (LC-MS/MS)
The Role of Internal Standards

In quantitative bioanalysis, the IS corrects for:
o Extraction Recovery: Loss of analyte during protein precipitation or SPE.
o Matrix Effects: lon suppression or enhancement caused by co-eluting phospholipids.

e Injection Variability: Minor fluctuations in injection volume.
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Mass Spectrometry Transitions (MRM)

The choice of MRM transitions depends on the fragmentation pathway. Saxagliptin typically
fragments by cleaving the amide bond between the adamantane moiety and the azabicyclo
ring.

Fragmentation Logic:

e Parent lon: 319.2 m/z (

)

e Primary Fragment: The charge is retained on the adamantane amine portion (1-amino-3-
hydroxyadamantane).

o Implication: Since the label is on the azabicyclo ring, the primary fragment (adamantane) is

unlabeled.
Precursor lon Product lon Collision
Analyte Note
(Q1) (Q3) Energy (eV)
o Adamantane
Saxagliptin 316.2 180.2 22-28
fragment
Saxagliptin- Mass Shift in Q1
319.2 180.2 22-28
13C,d2 only
] If monitoring
Alternative 1S 319.2 139.1 35

labeled fragment
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Expert Insight: Using the transition 319.2

180.2 is valid because the Q1 selection isolates the labeled parent. Even though
the Q3 fragment is identical to the unlabeled drug, the chromatographic co-elution
and Q1 specificity ensure accurate quantification.

Part 4: Validated Experimental Protocol
Reagents[1]

e Matrix: Human Plasma (K2EDTA).
» Extraction Solvent: Acetonitrile (ACN).[1]
e Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).

e Mobile Phase B: Acetonitrile:Methanol (50:50).

Sample Preparation (Protein Precipitation)

e Aliquot: Transfer 50

L of plasma into a 1.5 mL tube.

e |S Addition: Add 10

L of Saxagliptin-13C,d2 working solution (500 ng/mL in 50% MeOH). Vortex gently.

» Precipitation: Add 200

L of ACN. Vortex vigorously for 2 minutes.

e Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

o Dilution: Transfer 100
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L of supernatant to a vial and dilute with 100

L of Mobile Phase A (to match initial mobile phase composition).

LC-MS/MS Conditions

e Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 50 x 2.1 mm, 3.5

m.

o Flow Rate: 0.4 mL/min.
e Gradient:
o 0.0-0.5min: 10% B

0.5 - 2.5 min: 10%

(¢]

90% B

2.5 -3.5min: 90% B

[¢]

3.5 -3.6 min: 90%

[¢]

10% B

o 3.6 - 5.0 min: 10% B (Re-equilibration)

Part 5: Visualization of Workflows
Fragmentation Pathway

This diagram illustrates the specific cleavage point and why the Q3 mass remains 180.2 for the
IS when the label is on the azabicyclo ring.
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Key Mechanism

The label is located on the
leaving group (Azabicyclo).
Q1 separates IS from Analyte.
Q3 is common to both.

Adamantyl Fragment
Primary lon (Charge Retained)
(Detected in Q3] m/z = 180.2
(UNLABELED)

Saxagliptin-13C,d2 (Protonated)
[M+H]+ = 319.2 m/z
(Label on Azabicyclo Ring)

Collision Induced
Dissociation (CID)

Amide Bond Cleavage

Neutral Loss .
Azabicyclo Fragment

(Neutral Loss)

Mass = ~139 Da
(CONTAINS 13C, d2)

Click to download full resolution via product page

Caption: MS/MS fragmentation pathway of Saxagliptin-13C,d2 showing the loss of the labeled
moiety.

Bioanalytical Workflow

A self-validating workflow ensuring data integrity.
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Caption: Step-by-step bioanalytical workflow for Saxagliptin quantification using IDMS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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